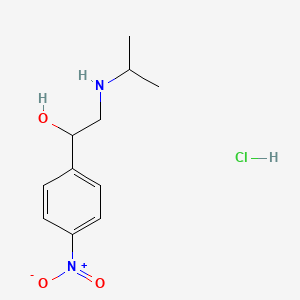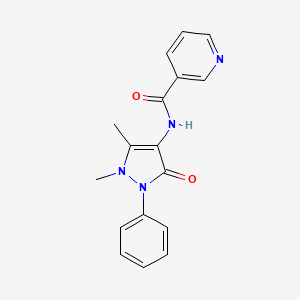
PNU-120596
Vue d'ensemble
Description
PNU-120596 est un composé chimique connu pour son rôle de modulateur allostérique positif du sous-type alpha7 des récepteurs nicotiniques neuronaux de l'acétylcholine.
Applications De Recherche Scientifique
PNU-120596 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the modulation of nicotinic acetylcholine receptors.
Biology: Helps in understanding the role of alpha7 nicotinic acetylcholine receptors in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in psychiatric and neurological disorders, such as schizophrenia and Alzheimer’s disease
Industry: Utilized in the development of new drugs targeting nicotinic acetylcholine receptors.
Mécanisme D'action
Target of Action
PNU-120596, also known as 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, is a potent and selective positive allosteric modulator for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs) . These receptors are widely expressed in the central and peripheral nervous and immune systems .
Mode of Action
This compound acts by increasing the potency of nicotinic agonists .
Biochemical Pathways
The α7 nAChRs modulated by this compound play a crucial role in the cholinergic regulation of dopamine and glutamate release in the brain . This modulation affects various biochemical pathways, including those involved in learning, memory, and immune response regulation .
Pharmacokinetics
It is known to be active in vivo , suggesting that it has suitable bioavailability for systemic administration.
Result of Action
This compound has been shown to reduce cerebral infarct volume and improve neurological function in an animal model of ischemic stroke . It also slightly potentiates the response of human glycine receptors expressed in PC12 cells, of rat GABA A receptors in cerebellar Purkinje cells, and mouse GABA A Rs heterologously expressed in Xenopus oocytes .
Analyse Biochimique
Biochemical Properties
PNU-120596 is a potent and selective α7 nAChR positive allosteric modulator (PMA) with an EC50 of 216 nM . It is inactive against α4β2, α3β4, and α9α10 nAChRs . This compound has the potential for psychiatric and neurological disorders research .
Cellular Effects
In cellular studies, this compound has been shown to increase the neuron response to α7 agonists and retard desensitization . It has also been found to exert an inhibitory effect on the receptors mediating anion currents in Lymnaea stagnalis neurons .
Molecular Mechanism
This compound acts as a positive allosteric modulator, causing changes in cysteine accessibility at the inner beta sheet, transition zone, and agonist binding site . These changes in accessibility are similar to but not identical to those caused by acetylcholine .
Temporal Effects in Laboratory Settings
This compound has been shown to increase the average open time of α7 nAChR channels
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve the auditory gating deficit caused by Amphetamine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de PNU-120596 implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Les étapes clés comprennent :
Formation du cycle isoxazole : Ceci est réalisé par la réaction de précurseurs appropriés dans des conditions contrôlées.
Formation de l'urée : Le dérivé isoxazole est ensuite mis à réagir avec un isocyanate de chloro-diméthoxyphényle pour former le produit final, this compound.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques soient propriétaires, elles suivent généralement la même voie de synthèse que la préparation en laboratoire, mais à une échelle plus importante. Cela implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, en utilisant des réacteurs industriels et des systèmes de purification.
Analyse Des Réactions Chimiques
Types de réactions
PNU-120596 subit principalement :
Réactions de substitution : En raison de la présence de groupes réactifs tels que le chloro et le méthoxy.
Réactions d'oxydation et de réduction : Celles-ci peuvent modifier les groupes fonctionnels attachés au cycle aromatique.
Réactifs et conditions courants
Réactions de substitution : Elles impliquent généralement des nucléophiles ou des électrophiles dans des conditions douces à modérées.
Réactions d'oxydation : Elles utilisent souvent des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réactions de réduction : Elles emploient généralement des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés substitués de this compound, tandis que l'oxydation et la réduction peuvent entraîner des modifications des groupes fonctionnels attachés au cycle aromatique .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier la modulation des récepteurs nicotiniques de l'acétylcholine.
Biologie : Aide à comprendre le rôle des récepteurs nicotiniques alpha7 de l'acétylcholine dans la signalisation cellulaire.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans les troubles psychiatriques et neurologiques, tels que la schizophrénie et la maladie d'Alzheimer
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs nicotiniques de l'acétylcholine.
Mécanisme d'action
This compound exerce ses effets en se liant au sous-type alpha7 des récepteurs nicotiniques neuronaux de l'acétylcholine. Cette liaison améliore la réponse du récepteur à l'acétylcholine, conduisant à une augmentation de l'afflux d'ions calcium et à des réponses cellulaires subséquentes. Le composé agit comme un modulateur allostérique positif, ce qui signifie qu'il améliore l'activité du récepteur sans l'activer directement .
Comparaison Avec Des Composés Similaires
Composés similaires
NS-1738 : Un autre modulateur allostérique positif des récepteurs nicotiniques alpha7 de l'acétylcholine.
AVL-3288 : Connu pour ses effets modulateurs similaires sur les récepteurs alpha7.
GTS-21 : Un agoniste partiel des récepteurs nicotiniques alpha7 de l'acétylcholine.
Unicité de PNU-120596
This compound est unique en raison de sa forte sélectivité et de sa puissance en tant que modulateur allostérique positif des récepteurs nicotiniques alpha7 de l'acétylcholine. Contrairement à certains autres modulateurs, il ne présente pas d'activité contre d'autres sous-types de récepteurs nicotiniques de l'acétylcholine, ce qui en fait un outil précieux pour des études de récepteurs spécifiques .
Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !
Propriétés
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-7-4-12(17-21-7)16-13(18)15-9-5-8(14)10(19-2)6-11(9)20-3/h4-6H,1-3H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIIEALEIHQDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964528 | |
| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501925-31-1 | |
| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501925-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PNU 120596 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501925311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-120596 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EZT3PTH2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


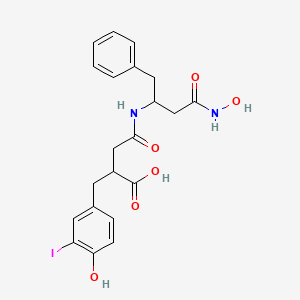
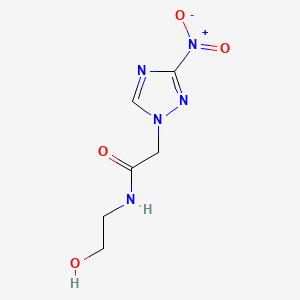

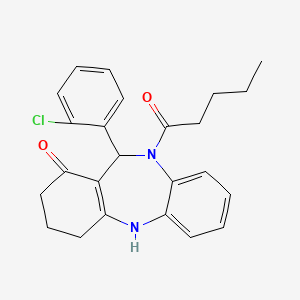
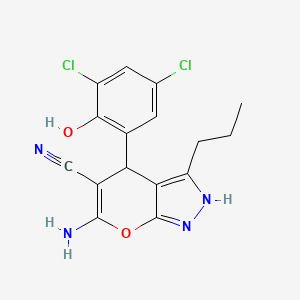

![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)
![19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678853.png)

